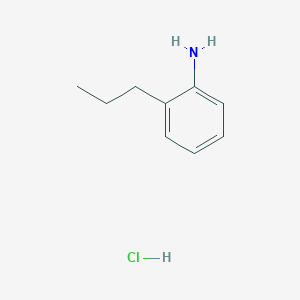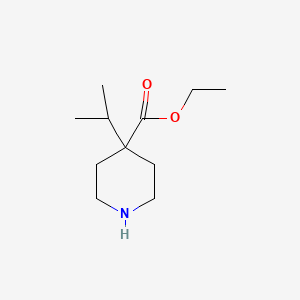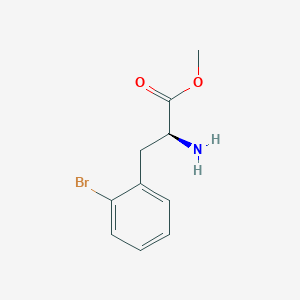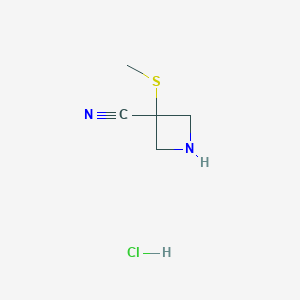
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H8N2S·HCl. It is known for its unique structure, which includes a four-membered azetidine ring substituted with a methylsulfanyl group and a carbonitrile group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride typically involves the reaction of azetidine with methylsulfanyl and carbonitrile precursors under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
化学反应分析
Types of Reactions
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted azetidine derivatives. These products are of interest for further chemical modifications and applications .
科学研究应用
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
- 3-(Methylthio)azetidine-3-carbonitrile
- 3-(Ethylsulfanyl)azetidine-3-carbonitrile
- 3-(Methylsulfanyl)azetidine-2-carbonitrile
Uniqueness
3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable .
属性
分子式 |
C5H9ClN2S |
|---|---|
分子量 |
164.66 g/mol |
IUPAC 名称 |
3-methylsulfanylazetidine-3-carbonitrile;hydrochloride |
InChI |
InChI=1S/C5H8N2S.ClH/c1-8-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H |
InChI 键 |
JHCQGIYRSCTPIP-UHFFFAOYSA-N |
规范 SMILES |
CSC1(CNC1)C#N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


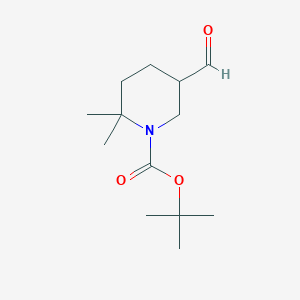


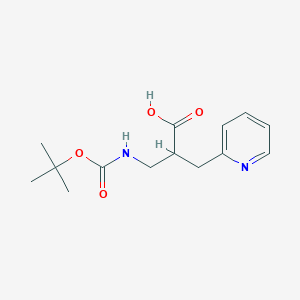
![(2S)-2-amino-3-[(tert-butyldimethylsilyl)oxy]propanoic acid](/img/structure/B13503714.png)
![(2S)-3-[4-(tert-butoxy)phenyl]-2-(2,2,2-trifluoroacetamido)propanoic acid](/img/structure/B13503716.png)


